

Pefurazoate as a Sterol 14 α -Demethylase Inhibitor in Fungi: A Technical Guide

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Compound of Interest

Compound Name: Pefurazoate

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Abstract

Pefurazoate is an imidazole fungicide that effectively controls a range of seed-borne fungal pathogens in rice. Its primary mechanism of action is the inhibition of sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. **Pefurazoate** possesses a chiral center, and its antifungal activity is highly enantioselective. The (S)-(-)-isomer has been demonstrated to be significantly more potent than the (R)-(+)-isomer. This technical guide provides an in-depth overview of **Pefurazoate**'s mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a prime target for the development of antifungal agents due to its essential nature in fungi and the presence of enzymes, such as sterol 14 α -demethylase (CYP51), that have structural differences from their mammalian counterparts.

Pefurazoate is a sterol demethylation inhibitor (DMI) fungicide used for the treatment of seed-borne diseases in rice, caused by pathogens such as *Gibberella fujikuroi*, *Cochliobolus miyabeanus* (the causal agent of brown spot), and *Pyricularia oryzae* (the causal agent of rice blast).[1] Like other azole fungicides, **pefurazoate** targets and inhibits the activity of CYP51.[1]

Mechanism of Action: Inhibition of Sterol 14 α -Demethylase

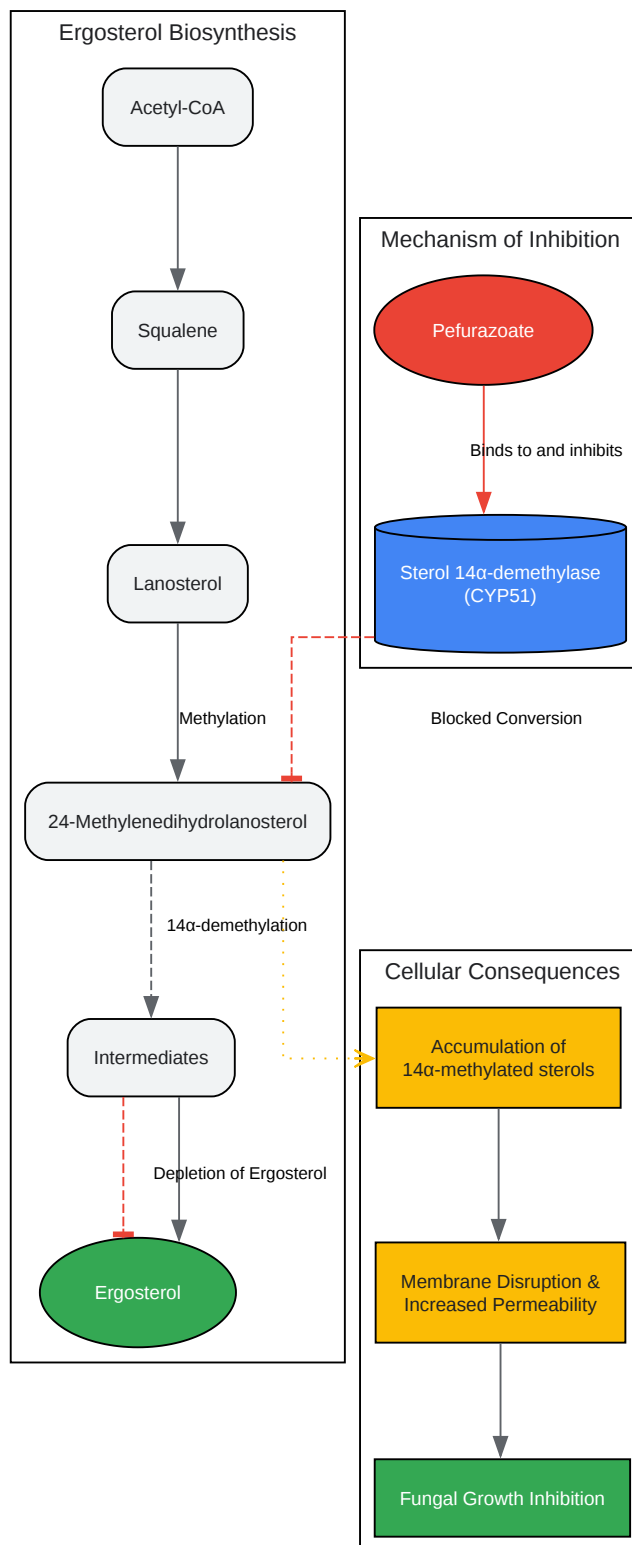
The primary mode of action of **pefurazoate** is the inhibition of the cytochrome P450 enzyme, sterol 14 α -demethylase. This enzyme is responsible for the removal of the 14 α -methyl group from sterol precursors, specifically 24-methylenedihydrolanosterol in the ergosterol biosynthesis pathway of many fungi.[1]

The imidazole moiety of **pefurazoate** binds to the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation step. The inhibition of this crucial enzymatic reaction leads to two primary consequences:

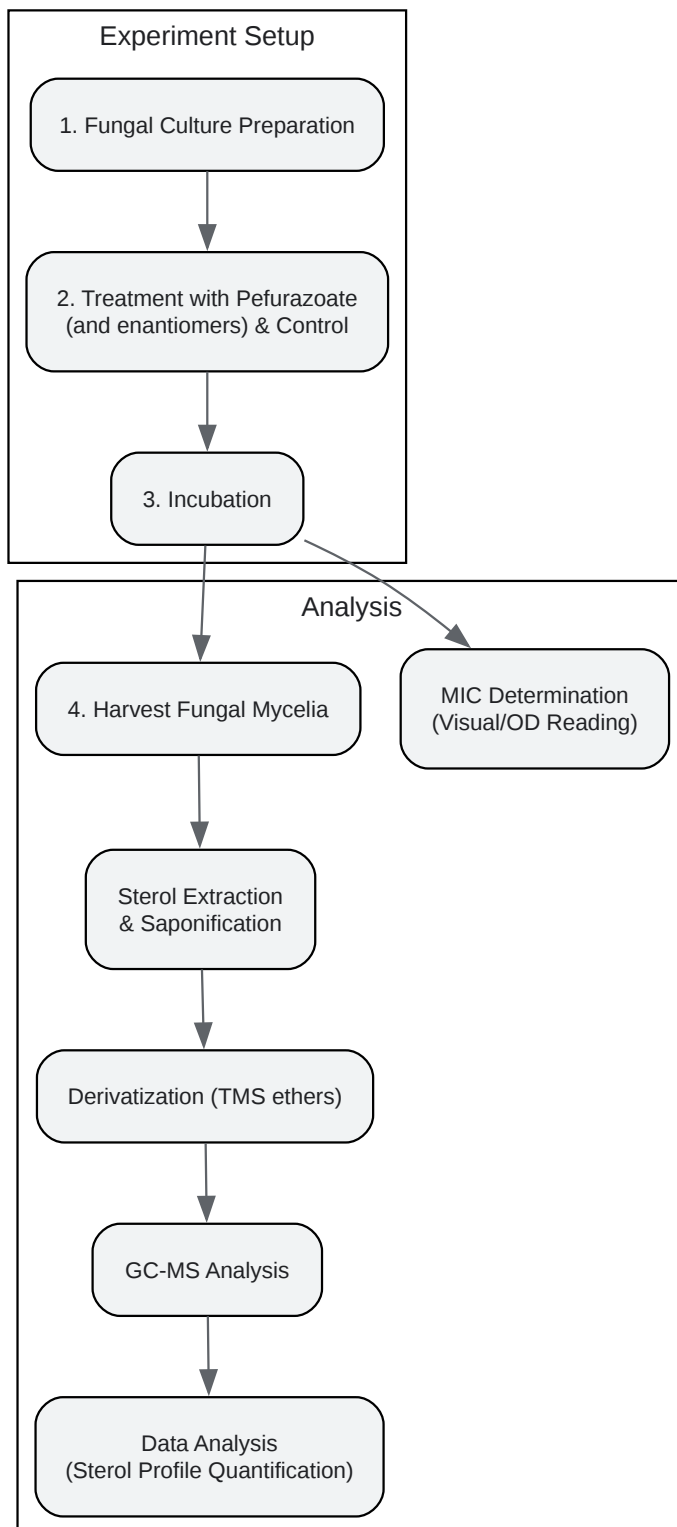
- **Depletion of Ergosterol:** The lack of 14 α -demethylated precursors halts the downstream production of ergosterol.
- **Accumulation of Toxic 14 α -methylated Sterols:** The blockage of the pathway causes the accumulation of upstream sterol intermediates, such as 24-methylenedihydrolanosterol. These methylated sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth.

The overall process is visualized in the signaling pathway diagram below.

Ergosterol Biosynthesis Pathway and Pefurazoate Inhibition



Experimental Workflow for Pefurazoate Efficacy Assessment

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References

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